![molecular formula C16H12N4OS B2842118 [(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide CAS No. 902909-75-5](/img/structure/B2842118.png)

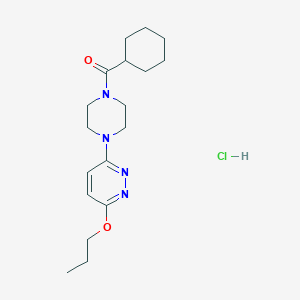

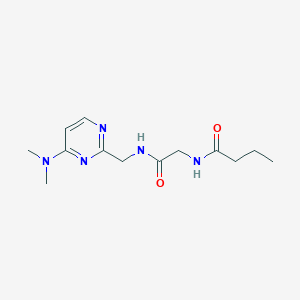

[(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It has been identified as a potential inhibitor of the human immunodeficiency virus (HIV) replication .

Synthesis Analysis

The synthesis of similar compounds has been achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Chemical Reactions Analysis

The compound is part of a class of compounds that have been identified as inhibitors of HIV replication . This suggests that it may interact with the viral replication machinery, although the exact chemical reactions involved are not specified in the available resources.Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Properties

- Novel Synthesis Approaches : Research has explored the synthesis of novel thiopyrimidine-glucuronide compounds, featuring the formation of a dihydropyrimidine skeleton, indicating a methodology that might relate to synthesizing derivatives of the target compound for enhanced biological activities (R. Wanare, 2022).

- One-Pot Synthesis Methods : Another study presents a one-pot synthesis approach for 2-aminopyrimidinones, showcasing techniques that could be adapted for the efficient synthesis of related pyrimidin-2-yl compounds, highlighting their self-assembly and hydrogen bonding capabilities (M. Bararjanian et al., 2010).

- 'Green' Chemistry Applications : The use of benzoyl cyanide in ionic liquids for nucleoside benzoylation offers a 'green' alternative to traditional synthesis methods, suggesting environmentally friendly pathways for modifying pyrimidin-2-yl compounds (A. Prasad et al., 2005).

Biological Activities and Applications

- Antifolate Activities : Compounds structurally related to the target chemical have been synthesized as potential dual inhibitors for thymidylate synthase and dihydrofolate reductase, displaying potent activities that could imply similar research directions for the compound (A. Gangjee et al., 2008).

- Nucleophilic Substitution in Heterocyclic Chemistry : Research on reactions with cyanide anions and other nucleophiles may provide insights into synthetic strategies and chemical properties relevant to derivatives of the target compound (M. Mąkosza & K. Wojciechowski, 2004).

Mecanismo De Acción

Target of Action

The primary target of [(3-Benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]methyl cyanide is the Human Immunodeficiency Virus (HIV) . This compound acts as an inhibitor of HIV replication, making it a potential candidate for treating HIV infection .

Mode of Action

It is known to inhibit the replication of hiv . This inhibition could be due to the compound’s interaction with key proteins involved in the virus’s replication process, thereby disrupting its life cycle.

Biochemical Pathways

The compound’s effect on biochemical pathways is primarily related to the HIV replication process . By inhibiting this process, the compound can potentially disrupt the virus’s ability to multiply and spread, thereby mitigating the progression of the disease.

Result of Action

The primary result of the compound’s action is the inhibition of HIV replication . This could potentially lead to a decrease in the viral load in patients, slowing the progression of the disease and improving patient outcomes.

Propiedades

IUPAC Name |

2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4OS/c17-8-10-22-16-19-14-13(7-4-9-18-14)15(21)20(16)11-12-5-2-1-3-6-12/h1-7,9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFEASRMFEXBKQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(propan-2-yl)benzamide](/img/structure/B2842041.png)

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2842044.png)

![N-(4-acetylphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842045.png)

![N-(4-ethoxyphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2842049.png)

![3-[(4-chlorophenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2842052.png)

![6-(2,5-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2842055.png)